2-(Bromomethyl)-3,5-difluoropyridine
Overview
Description
2-(Bromomethyl)-3,5-difluoropyridine is an organic compound with the molecular formula C6H4BrF2N. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromomethyl and difluoro substituents on the pyridine ring makes this compound particularly interesting for various chemical applications, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3,5-difluoropyridine typically involves the bromination of 3,5-difluoropyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-3,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents on the pyridine ring.
Scientific Research Applications
2-(Bromomethyl)-3,5-difluoropyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of functional materials, such as liquid crystals and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,5-difluoropyridine in chemical reactions involves the activation of the bromomethyl group, which acts as a leaving group in nucleophilic substitution reactions. The presence of electron-withdrawing fluorine atoms on the pyridine ring enhances the electrophilicity of the bromomethyl group, facilitating its substitution by nucleophiles . In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
2-(Bromomethyl)pyridine: Lacks the electron-withdrawing fluorine substituents, making it less reactive in nucleophilic substitution reactions.
3,5-Difluoropyridine: Does not contain the bromomethyl group, limiting its utility in cross-coupling reactions.
2-(Chloromethyl)-3,5-difluoropyridine: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and selectivity in chemical reactions.
Uniqueness: 2-(Bromomethyl)-3,5-difluoropyridine is unique due to the combined presence of bromomethyl and difluoro substituents, which enhance its reactivity and versatility in various chemical transformations. The electron-withdrawing fluorine atoms increase the electrophilicity of the bromomethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(bromomethyl)-3,5-difluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLSIJJZYPFIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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